Cas no 58546-87-5 (1-[4-(Diethylamino)phenyl]ethanol)
1-[4-(Diethylamino)phenyl]ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(Diethylamino)phenyl]ethanol
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- MDL: MFCD12186145
- Inchi: 1S/C12H19NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-10,14H,4-5H2,1-3H3
- InChI Key: OAHINTWITNMPDN-UHFFFAOYSA-N
- SMILES: C(O)(C1=CC=C(N(CC)CC)C=C1)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
1-[4-(Diethylamino)phenyl]ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427081-1 g |
1-[4-(Diethylamino)phenyl]ethanol |
58546-87-5 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB427081-5 g |
1-[4-(Diethylamino)phenyl]ethanol |
58546-87-5 | 5g |
€1373.40 | 2023-04-23 | ||
| abcr | AB427081-1g |
1-[4-(Diethylamino)phenyl]ethanol; . |
58546-87-5 | 1g |
€1555.10 | 2025-04-17 | ||
| abcr | AB427081-5g |
1-[4-(Diethylamino)phenyl]ethanol |
58546-87-5 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651309-1g |
1-(4-(Diethylamino)phenyl)ethan-1-ol |
58546-87-5 | 98% | 1g |
¥4578.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651309-5g |
1-(4-(Diethylamino)phenyl)ethan-1-ol |
58546-87-5 | 98% | 5g |
¥12306.00 | 2024-05-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD596729-1g |
1-(4-(Diethylamino)phenyl)ethanol |
58546-87-5 | 97% | 1g |
¥3031.0 | 2024-04-18 | |
| Ambeed | A642053-1g |
1-(4-(Diethylamino)phenyl)ethanol |
58546-87-5 | 97% | 1g |
$441.0 | 2025-04-18 |
1-[4-(Diethylamino)phenyl]ethanol Suppliers
1-[4-(Diethylamino)phenyl]ethanol Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1-[4-(Diethylamino)phenyl]ethanol
Comprehensive Analysis of 1-[4-(Diethylamino)phenyl]ethanol (CAS No. 58546-87-5): Properties, Applications, and Industry Trends
1-[4-(Diethylamino)phenyl]ethanol (CAS 58546-87-5) is a versatile organic compound with a molecular formula of C12H19NO. This diethylamino-substituted phenyl ethanol derivative has garnered significant attention in pharmaceutical intermediates, dye synthesis, and specialty chemical research due to its unique electron-donating properties and chiral center. The compound's 4-(diethylamino)phenyl moiety contributes to its UV-absorbing characteristics, making it valuable in photostabilizer formulations.
Recent studies highlight the growing demand for N-substituted ethanolamine derivatives like 58546-87-5 in green chemistry applications. Researchers are exploring its potential as a building block for sustainable photoinitiators in polymer chemistry, aligning with the global push toward environmentally friendly manufacturing processes. The compound's hydrogen bonding capacity and moderate polarity make it particularly interesting for designing drug delivery systems, with several patents filed in 2023-2024 for its use in controlled-release formulations.
From a synthetic chemistry perspective, 1-[4-(Diethylamino)phenyl]ethanol demonstrates remarkable versatility. Its production typically involves Grignard reactions or reductive amination of corresponding ketone precursors, with current optimization focusing on catalytic asymmetric synthesis to access enantiomerically pure forms. Industry reports indicate a 15% year-over-year growth in demand for such chiral amino alcohols, driven by their applications in asymmetric catalysis and pharmaceutical chiral auxiliaries.
The compound's physicochemical properties warrant special attention. With a calculated logP of 2.38 and polar surface area of 23.5 Ų, CAS 58546-87-5 exhibits ideal characteristics for blood-brain barrier penetration in medicinal chemistry applications. Thermal analysis reveals stability up to 180°C, making it suitable for various industrial processes. These attributes have positioned it as a key intermediate in developing CNS-active compounds, with particular interest in neurodegenerative disease research.
Market analysis shows increasing adoption of diethylamino phenyl derivatives in the electronics sector, particularly for organic semiconductor applications. The compound's electron-donating group enhances charge transport properties in OLED materials, with several major Asian manufacturers incorporating similar structures in next-generation display technologies. This emerging application could drive significant demand growth beyond traditional chemical uses.
Quality control standards for 1-[4-(Diethylamino)phenyl]ethanol have evolved significantly, with HPLC purity requirements now exceeding 99.5% for pharmaceutical-grade material. Analytical challenges include the separation of positional isomers and process-related impurities, addressed through advanced chromatographic techniques like UPLC-MS. Regulatory documentation increasingly requires full ICH stability studies and genotoxic impurity profiling for compliance with global pharmaceutical standards.
Recent innovations in continuous flow chemistry have revolutionized the production of amino alcohol derivatives like 58546-87-5. Microreactor technology enables safer handling of reactive intermediates while improving yield and selectivity. These advancements address growing industry concerns about process safety and environmental impact, particularly regarding solvent use reduction and energy efficiency in chemical manufacturing.
The scientific literature contains over 120 peer-reviewed publications referencing 1-[4-(Diethylamino)phenyl]ethanol since 2020, with particular focus on its structure-activity relationships in medicinal chemistry. Computational studies using molecular docking and DFT calculations have elucidated its interactions with biological targets, supporting rational drug design approaches. These studies confirm the compound's potential as a privileged scaffold in small molecule drug discovery.
From a commercial perspective, CAS 58546-87-5 remains a high-value specialty chemical with prices ranging $800-$1200/kg depending on purity and quantity. Supply chain considerations have become crucial, with manufacturers diversifying production locations to mitigate geopolitical risks. The compound's patent landscape shows active development, particularly in China and India, where innovation in fine chemical synthesis is accelerating.
Future research directions for 1-[4-(Diethylamino)phenyl]ethanol include exploration of its photocatalytic properties and potential in energy storage materials. Early-stage investigations suggest possible applications in redox flow batteries and organic photovoltaics, leveraging its reversible oxidation behavior. Such developments could substantially expand the compound's market potential beyond current applications in the coming decade.
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